3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-3-9-8-7(2)4-10-11(8)5-6/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
WZKGTLZVNQCEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Amino Pyrazoles with Enones or Diketones
A widely used approach involves refluxing substituted amino pyrazoles with enones or diketones in acidic or acetic acid media to form the pyrazolo[1,5-a]pyrimidine core. This method allows regioselective formation of the fused heterocycle with control over substituents.
Procedure : In an oven-dried flask, equimolar amounts of substituted amino pyrazole and enone/diketone are mixed in acetic acid or with added hydrochloric acid and refluxed with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is extracted with dichloromethane (DCM) and water, and the organic layer is evaporated to yield crude products. Purification is typically done by silica gel column chromatography using ethyl acetate-hexane gradients.
Yields : This method generally provides good yields, often above 70%, depending on the substrates and conditions.
Example : Synthesis of 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine derivatives was achieved by refluxing substituted amino pyrazoles with diketones, followed by purification and characterization by NMR and HRMS.
Multi-Step Synthesis via Intermediate Chlorination and Nucleophilic Substitution
Another approach involves multi-step synthesis starting from 5-amino-3-methylpyrazole, which is reacted with diethyl malonate under basic conditions to form a dihydroxy-heterocyclic intermediate. This intermediate undergoes chlorination with phosphorus oxychloride to yield dichloropyrazolopyrimidine derivatives. Subsequent nucleophilic substitution with amines (e.g., morpholine) introduces substituents selectively at reactive chlorine sites.
-
- Condensation of 5-amino-3-methylpyrazole with diethyl malonate using sodium ethoxide base (yield ~89%).
- Chlorination of the dihydroxy intermediate with phosphorus oxychloride (yield ~61%).
- Nucleophilic substitution with morpholine at room temperature in the presence of potassium carbonate (yield ~94%).
Selectivity : The chlorine atom at position 7 shows strong reactivity, allowing selective substitution.
Reductive Amination and Ester Reduction Routes
In some syntheses, ester groups on pyrazolo[1,5-a]pyrimidine derivatives are reduced to alcohols using sodium borohydride with nearly quantitative yields (~99%). These alcohols can be oxidized to aldehydes using Dess–Martin periodinane (yield ~46%), which then participate in reductive amination with amines in the presence of sodium triacetoxyborohydride to form substituted amines (yields 63–84%). These intermediates can be further elaborated to pyrazolo[1,5-a]pyrimidine derivatives.
Specific Experimental Data Summary
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC) : Used extensively to monitor reaction progress.
- Column Chromatography : Silica gel with ethyl acetate-hexane gradients for purification.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR used to confirm product structures.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights and purity.
- Elemental Analysis : For confirming molecular composition in some studies.
Summary of Key Findings
- The preparation of 3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves condensation of substituted amino pyrazoles with carbonyl compounds (enones or diketones) under reflux conditions.
- Multi-step routes involving chlorination and nucleophilic substitution provide selective functionalization opportunities.
- Reduction and oxidation steps enable further modification of ester groups to alcohols and aldehydes, facilitating subsequent amination.
- Reaction yields are generally high, with purification and characterization well-established by chromatographic and spectroscopic methods.
- The synthetic routes are adaptable for scale-up and derivatization, as demonstrated by various substituted analogs prepared with good efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of 3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. These compounds have been demonstrated to inhibit cancer cell proliferation across various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably:
- Mechanism of Action : The compounds act by inhibiting cyclin-dependent kinases (CDKs) and other critical enzymes involved in cell cycle regulation. Studies indicate increased levels of caspase-3 and other apoptotic markers in treated cancer cells.
- Case Study : In vitro studies have reported efficacy against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents.
Antitubercular Activity
Some derivatives have shown promise as antitubercular agents. Research indicates their effectiveness in inhibiting the growth of Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis.
- Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
This compound has also been linked to anti-inflammatory activity. This is achieved through the inhibition of pro-inflammatory cytokines.
- Research Findings : Studies have shown that these compounds can reduce inflammation markers in various models of inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using precursors such as 3,6-dimethylpyrazole with suitable aldehydes or ketones under specific conditions. The optimization of reaction conditions can enhance yield and purity while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 3 and 6 enhance its stability and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives.
Biological Activity
3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 174.19 g/mol. The presence of nitrogen atoms within the ring system enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a range of biological activities including:
- Anticancer Properties : Several studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit cancer cell proliferation. For instance, compounds have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antitubercular Activity : Some derivatives have been identified as potential antitubercular agents, showcasing effectiveness in inhibiting the growth of Mycobacterium tuberculosis.
- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs) and other critical enzymes involved in cell cycle regulation and cancer progression.
- Apoptosis Induction : Studies have reported increased levels of caspase-3 and other apoptotic markers in cancer cell lines treated with pyrazolo[1,5-a]pyrimidine derivatives.
- Targeting Growth Factor Receptors : Some derivatives act as inhibitors of growth factor receptors such as EGFR and VEGFR-2, which are crucial in tumor angiogenesis and growth.
Case Studies
- Antiproliferative Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. Compound 12b was particularly effective in halting the cell cycle at the S phase and significantly increasing apoptosis in MDA-MB-468 cells by 18.98-fold compared to control groups .
- Antitubercular Activity : Another research highlighted the potential of modified pyrazolo[1,5-a]pyrimidines as antitubercular agents. Structure-activity relationship (SAR) studies indicated that specific substitutions on the core structure enhanced inhibitory effects against Mycobacterium tuberculosis .
Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazol-5-amines | Pyrazole core | Antitubercular activity |
| Pyrazolo[3,4-b]quinolin | Fused heterocycle | Anticancer properties |
| 4-Aminoquinoline derivatives | Quinoline core | Antimalarial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
